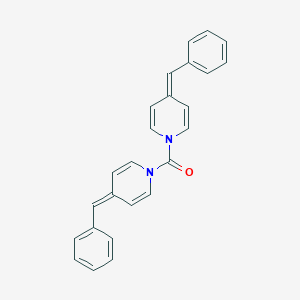
Bis(4-benzylidenepyridin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-benzylidenepyridin-1-yl)methanone: is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of two benzylidene groups attached to a pyridine ring through a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-benzylidenepyridin-1-yl)methanone typically involves the condensation of 4-benzylidenepyridine with a suitable methanone precursor. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-benzylidenepyridin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-benzylidenepyridin-1-yl)methanone is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various therapeutic effects.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development. These derivatives may serve as lead compounds for the design of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(4-benzylidenepyridin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- Bis(4-(1H-imidazol-1-yl)phenyl)methanone
- Bis(4-(1H-benzo[d]imidazol-1-yl)phenyl)methanone
Comparison: Bis(4-benzylidenepyridin-1-yl)methanone is unique due to its benzylidene groups, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it suitable for specific applications in catalysis and materials science where other compounds may not perform as effectively.
Propiedades
Número CAS |
75665-43-9 |
|---|---|
Fórmula molecular |
C25H20N2O |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
bis(4-benzylidenepyridin-1-yl)methanone |
InChI |
InChI=1S/C25H20N2O/c28-25(26-15-11-23(12-16-26)19-21-7-3-1-4-8-21)27-17-13-24(14-18-27)20-22-9-5-2-6-10-22/h1-20H |
Clave InChI |
FRPIXCHYUUBMBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C=CN(C=C2)C(=O)N3C=CC(=CC4=CC=CC=C4)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


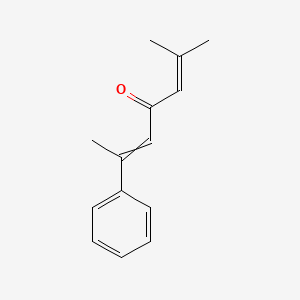
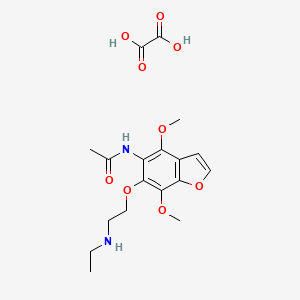
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
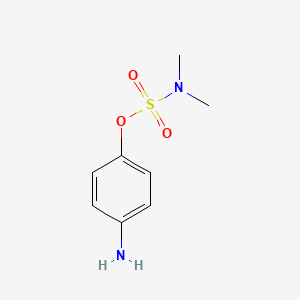
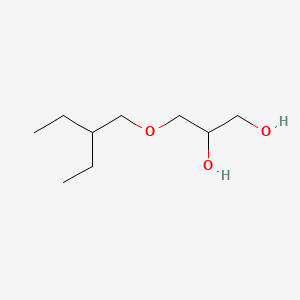
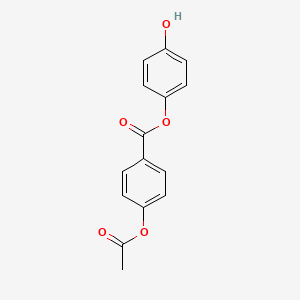
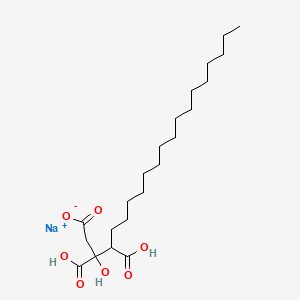
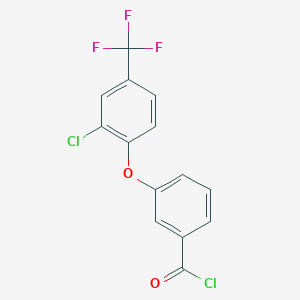
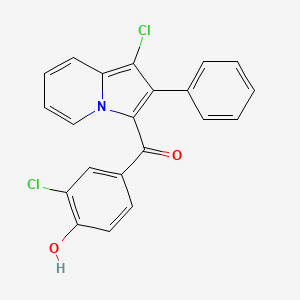
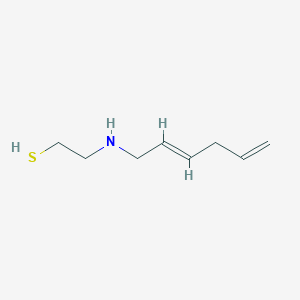
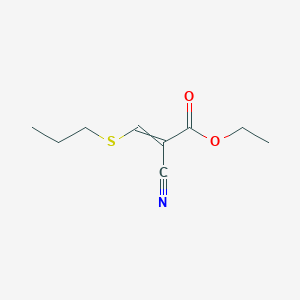
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
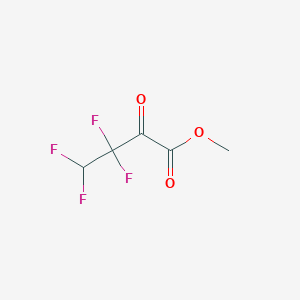
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)
